Diethyl 2-[(4-fluoroanilino)methylene]malonate is a synthetic organic compound notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. Its molecular formula is , and it has a molecular weight of . This compound is classified under malonates, which are derivatives of malonic acid, and it contains both an aniline and a methylene group, contributing to its reactivity and utility in organic synthesis.
The synthesis of diethyl 2-[(4-fluoroanilino)methylene]malonate typically involves the condensation of diethyl malonate with 4-fluoroaniline. The reaction is generally facilitated by a base such as sodium ethoxide. The following steps outline the typical synthetic route:
In industrial applications, continuous flow reactors are increasingly used for this synthesis due to their ability to control reaction conditions more effectively and improve yields . The process can be scaled up while maintaining efficiency and safety.
The structure of diethyl 2-[(4-fluoroanilino)methylene]malonate can be represented as follows:
The compound's IUPAC name is diethyl 2-[(4-fluoroanilino)methylidene]propanedioate. Its SMILES representation is CCOC(=O)C(=CNc1ccc(F)c(Cl)c1)C(=O)OCC
, which encodes its structural features in a format suitable for computational chemistry applications .
Diethyl 2-[(4-fluoroanilino)methylene]malonate participates in several chemical reactions:
Diethyl 2-[(4-fluoroanilino)methylene]malonate functions primarily as an intermediate in the synthesis of bioactive compounds. In the context of fluoroquinolone antibiotics, it plays a crucial role in forming the quinolone core structure, which is essential for inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV—key players in DNA replication and transcription processes .
Relevant data include melting points, boiling points, and other thermodynamic properties that are essential for practical applications but may vary based on specific synthesis methods.
Diethyl 2-[(4-fluoroanilino)methylene]malonate has several significant applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: